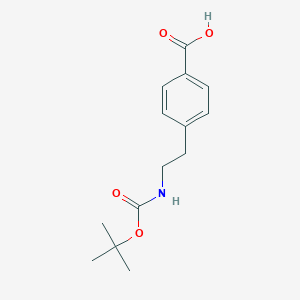
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
Cat. No. B153075
Key on ui cas rn:
132690-91-6
M. Wt: 265.3 g/mol
InChI Key: IIHASBWHDACFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09108983B2
Procedure details


tert-Butyl dicarbonate (1.64 g; 7.5 mmol) is dissolved in 1,4-dioxane (5 mL) and the solution is added to a well-stirred solution of 4-(2-aminoethyl)benzoic acid (1.0 g; 5 mmol) in 1M aqueous sodium hydroxide solution (25 mL) and 1,4-dioxane (10 mL), and the mixture is then stirred at ambient temperature for 3 hours. The 1,4-dioxane is removed by evaporation in vacuo, and then ethyl acetate (200 mL) is added to the residue. The pH of the aqueous phase is adjusted to 1.5 with 2M aqueous HCl solution. The organic phase is separated off and the aqueous phase is then extracted with ethyl acetate (100 mL). The combined organic extracts are washed with water, dried over Na2SO4 and evaporated to a volume of 10 mL. Heptane is added to the residue and then the solid precipitate is filtered off to yield the title compound.
Name
tert-Butyl dicarbonate
Quantity
1.64 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:8]C([O-])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=O.[NH2:12][CH2:13][CH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1>O1CCOCC1.[OH-].[Na+]>[C:4]([O:3][C:1]([NH:12][CH2:13][CH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1)=[O:8])([CH3:5])([CH3:6])[CH3:7] |f:3.4|
|
Inputs


Step One
|
Name
|
tert-Butyl dicarbonate
|
|
Quantity
|
1.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)[O-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is then stirred at ambient temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 1,4-dioxane is removed by evaporation in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate (200 mL) is added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is then extracted with ethyl acetate (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a volume of 10 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Heptane is added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid precipitate is filtered off
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCCC1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
